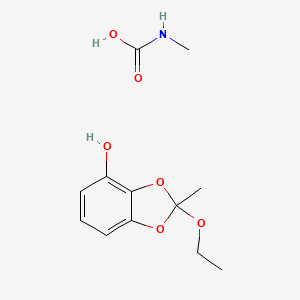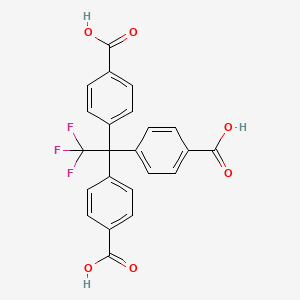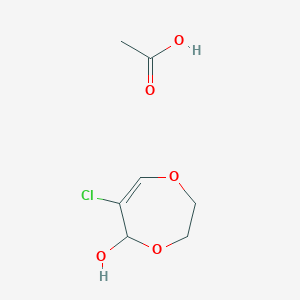![molecular formula C14H10ClNO4 B14602798 3-[(Phenoxycarbonyl)amino]phenyl carbonochloridate CAS No. 61147-48-6](/img/structure/B14602798.png)
3-[(Phenoxycarbonyl)amino]phenyl carbonochloridate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(Phenoxycarbonyl)amino]phenyl carbonochloridate is an organic compound that features a phenyl group substituted with a phenoxycarbonylamino group and a carbonochloridate group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Phenoxycarbonyl)amino]phenyl carbonochloridate typically involves the reaction of phenyl chloroformate with 3-aminophenol in the presence of a base. The reaction proceeds through the formation of an intermediate phenyl carbamate, which subsequently reacts with phosgene to yield the final product. The reaction conditions often include the use of an organic solvent such as dichloromethane and a base like triethylamine to facilitate the reaction .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction parameters can enhance the yield and purity of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
3-[(Phenoxycarbonyl)amino]phenyl carbonochloridate undergoes various chemical reactions, including:
Substitution Reactions: The carbonochloridate group can be substituted by nucleophiles such as amines or alcohols, leading to the formation of carbamates or esters.
Hydrolysis: The compound can be hydrolyzed in the presence of water or aqueous base to yield phenol and carbon dioxide.
Oxidation and Reduction: While specific oxidation and reduction reactions of this compound are less common, the phenyl group can undergo typical aromatic oxidation or reduction reactions under appropriate conditions.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in substitution reactions.
Bases: Triethylamine, sodium hydroxide, and potassium carbonate are frequently used bases.
Solvents: Dichloromethane, tetrahydrofuran, and acetonitrile are commonly used solvents for these reactions.
Major Products Formed
Carbamates: Formed by the reaction with amines.
Esters: Formed by the reaction with alcohols.
Phenol: Formed by hydrolysis.
Wissenschaftliche Forschungsanwendungen
3-[(Phenoxycarbonyl)amino]phenyl carbonochloridate has several applications in scientific research:
Organic Synthesis:
Materials Science: Employed in the synthesis of polymers and advanced materials with specific functional properties.
Biological Studies: Investigated for its potential as a building block in the synthesis of bioactive compounds and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 3-[(Phenoxycarbonyl)amino]phenyl carbonochloridate involves the reactivity of its carbonochloridate group. This group is highly electrophilic and can react with nucleophiles to form stable covalent bonds. The phenoxycarbonylamino group can also participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and interactions with biological targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenyl Chloroformate: Shares the carbonochloridate functional group but lacks the phenoxycarbonylamino substitution.
Phenyl Carbamate: Contains the carbamate functional group but does not have the carbonochloridate group.
3-Aminophenol: The starting material for the synthesis of 3-[(Phenoxycarbonyl)amino]phenyl carbonochloridate.
Uniqueness
Its ability to undergo diverse chemical reactions and form stable products makes it a valuable compound in organic synthesis and materials science .
Eigenschaften
CAS-Nummer |
61147-48-6 |
|---|---|
Molekularformel |
C14H10ClNO4 |
Molekulargewicht |
291.68 g/mol |
IUPAC-Name |
[3-(phenoxycarbonylamino)phenyl] carbonochloridate |
InChI |
InChI=1S/C14H10ClNO4/c15-13(17)19-12-8-4-5-10(9-12)16-14(18)20-11-6-2-1-3-7-11/h1-9H,(H,16,18) |
InChI-Schlüssel |
AGXCTSRFOBGBKU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)OC(=O)NC2=CC(=CC=C2)OC(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![1-[4-Methyl-1-(propan-2-yl)bicyclo[2.2.2]oct-5-en-2-yl]ethan-1-one](/img/structure/B14602768.png)





![3-Pyridinecarbonitrile, 6-methyl-4-phenyl-2-[(phenylmethyl)amino]-](/img/structure/B14602805.png)
